9H-fluoren-9-ylmethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate

Vue d'ensemble

Description

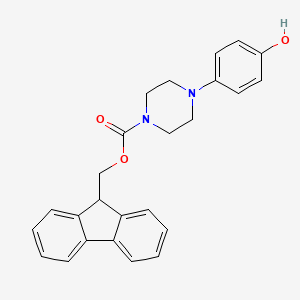

9H-fluoren-9-ylmethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate is a synthetic organic compound characterized by a piperazine ring substituted with a 4-hydroxyphenyl group and an Fmoc (fluorenylmethyloxycarbonyl) group. This compound is notable for its applications in organic synthesis, particularly in the protection of amines during peptide synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 9H-fluoren-9-ylmethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate typically involves the following steps:

Formation of the Piperazine Derivative: The starting material, 4-(4-hydroxyphenyl)piperazine, is reacted with an appropriate carboxylating agent to introduce the carboxylate group.

Fmoc Protection: The piperazine derivative is then treated with Fmoc chloride in the presence of a base such as triethylamine. This reaction typically occurs in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Batch Reactors: Large-scale batch reactors are used to ensure thorough mixing and reaction completion.

Purification: The product is purified using techniques such as recrystallization or chromatography to achieve the desired purity levels.

Analyse Des Réactions Chimiques

Types of Reactions

9H-fluoren-9-ylmethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate undergoes several types of chemical reactions:

Substitution Reactions: The hydroxyl group on the phenyl ring can participate in nucleophilic substitution reactions.

Deprotection Reactions: The Fmoc group can be removed under basic conditions, typically using piperidine in DMF (dimethylformamide).

Common Reagents and Conditions

Fmoc Deprotection: Piperidine in DMF is commonly used to remove the Fmoc group.

Substitution Reactions: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions on the phenyl ring.

Major Products

Deprotected Piperazine Derivative: Removal of the Fmoc group yields the free amine.

Substituted Phenyl Derivatives: Substitution reactions yield various substituted phenyl derivatives depending on the reagents used.

Applications De Recherche Scientifique

Chemistry

In organic chemistry, 9H-fluoren-9-ylmethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate is used as a protecting group for amines. Its stability under acidic conditions and ease of removal under basic conditions make it valuable in peptide synthesis.

Biology and Medicine

In biological research, this compound is used to synthesize peptide-based drugs and probes. Its ability to protect amine groups during synthesis ensures the integrity of the peptide chain.

Industry

In the pharmaceutical industry, it is used in the synthesis of complex molecules where selective protection and deprotection of functional groups are required.

Mécanisme D'action

The primary mechanism of action for 9H-fluoren-9-ylmethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate involves the protection of amine groups. The Fmoc group forms a stable carbamate linkage with the amine, preventing unwanted reactions during synthesis. The protected amine can then be selectively deprotected using piperidine, revealing the free amine for further reactions.

Comparaison Avec Des Composés Similaires

Similar Compounds

Boc (tert-Butyloxycarbonyl) Protected Amines: Boc is another common protecting group for amines, but it is less stable under acidic conditions compared to Fmoc.

Cbz (Carbobenzyloxy) Protected Amines: Cbz is stable under both acidic and basic conditions but requires hydrogenolysis for removal, making it less convenient than Fmoc.

Uniqueness

9H-fluoren-9-ylmethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate is unique due to its stability under acidic conditions and ease of removal under basic conditions. This makes it particularly useful in multi-step organic syntheses where selective protection and deprotection are crucial.

Activité Biologique

9H-fluoren-9-ylmethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the context of medicinal chemistry. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

- IUPAC Name: this compound

- Molecular Formula: C21H24N2O3

- CAS Number: Not available in the provided sources.

Research indicates that compounds similar to this compound exhibit various mechanisms of action, primarily through:

- Tyrosinase Inhibition: This compound has been shown to inhibit tyrosinase, an enzyme critical in melanin biosynthesis. Inhibition of this enzyme can lead to decreased melanin production, which has implications for skin pigmentation disorders and cosmetic applications .

- Antioxidant Activity: The compound displays antioxidant properties, which may contribute to its protective effects against oxidative stress-related diseases .

Tyrosinase Inhibition

A study evaluated the inhibitory effects of various derivatives on tyrosinase from Agaricus bisporus. The results showed that compounds with hydrophobic ortho-substituents exhibited IC50 values ranging from 1.5 to 4.6 μM, indicating strong inhibition compared to the reference compound kojic acid (IC50 = 17.8 μM) .

| Compound | IC50 (μM) | Reference Compound |

|---|---|---|

| This compound | TBD | Kojic Acid (17.8) |

| Other Derivatives | 1.5 - 4.6 | - |

Antioxidant Activity

The antioxidant activity was assessed using MTT assays, revealing that the compound did not exhibit cytotoxicity while effectively scavenging free radicals. This suggests potential therapeutic applications in preventing oxidative damage in cells .

Case Studies

- Anti-Melanogenic Effects : In vitro studies on B16F10 melanoma cells demonstrated that the compound significantly reduced melanin production when stimulated by α-MSH (alpha-melanocyte-stimulating hormone), highlighting its potential for treating hyperpigmentation disorders .

- Docking Studies : Computational docking studies have predicted that the compound binds effectively to the active site of tyrosinase, supporting its role as a competitive inhibitor .

Propriétés

IUPAC Name |

9H-fluoren-9-ylmethyl 4-(4-hydroxyphenyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O3/c28-19-11-9-18(10-12-19)26-13-15-27(16-14-26)25(29)30-17-24-22-7-3-1-5-20(22)21-6-2-4-8-23(21)24/h1-12,24,28H,13-17H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEHCAGOOHPLJBT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1C2=CC=C(C=C2)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801138264 | |

| Record name | 1-Piperazinecarboxylic acid, 4-(4-hydroxyphenyl)-, 9H-fluoren-9-ylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801138264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

400.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885949-83-7 | |

| Record name | 1-Piperazinecarboxylic acid, 4-(4-hydroxyphenyl)-, 9H-fluoren-9-ylmethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=885949-83-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxylic acid, 4-(4-hydroxyphenyl)-, 9H-fluoren-9-ylmethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801138264 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.